2-(5-Methyl-2-imidazolyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGVEDIZOANSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of 2 5 Methyl 2 Imidazolyl Pyridine
Ligand Characteristics and Chelation Properties of 2-(5-Methyl-2-imidazolyl)pyridine
The coordination properties of this compound are fundamentally dictated by its electronic and structural features, particularly its capacity to act as a bidentate ligand and the potential for tautomerism.
This compound functions as a classic bidentate, N,N'-donor ligand. Coordination to a metal center typically occurs through the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the imidazole (B134444) ring. The syn orientation of the nitrogen atoms in the two rings allows for the formation of a stable five-membered chelate ring with a metal ion. This chelating behavior is analogous to that of the well-studied ligands 2,2'-bipyridine (B1663995) and the parent compound 2-(2'-pyridyl)imidazole (PyimH). researchgate.net
This N,N'-donor framework is common in the formation of complexes with various transition metals. The ligand can coordinate to metal ions to form mononuclear complexes, such as [ML₂]ⁿ⁺, or act as a component in more complex polynuclear or supramolecular structures. researchgate.netrsc.org The stability and structure of these complexes are highly dependent on the nature of the metal ion, the counter-anions, and the solvent system used. researchgate.net
The imidazole ring of this compound can exist in different tautomeric forms due to the mobility of the proton on the nitrogen atoms. The two neutral tautomers are the N¹-H form and the N³-H form. The specific tautomer present can be influenced by the local environment, including the solvent, pH, and, crucially, coordination to a metal ion. nih.gov
In the context of coordination, the ligand typically binds through the pyridyl nitrogen and the sp²-hybridized imidazole nitrogen that is not protonated. Upon deprotonation of the imidazole N-H group, the ligand can act as a monoanionic bidentate ligand. This behavior is frequently observed in the formation of cyclometalated complexes, for instance with ruthenium, where the deprotonated imidazolate ring forms a strong covalent bond with the metal center. nih.gov
The tautomeric equilibrium is a critical factor in the supramolecular chemistry of these complexes. The N-H group of the imidazole ring is a potent hydrogen bond donor, while the uncoordinated imidazole nitrogen (in a monodentate complex) or other atoms in co-ligands can act as hydrogen bond acceptors. researchgate.net These interactions play a significant role in assembling coordination units into higher-dimensional networks, such as chains, sheets, or three-dimensional frameworks. researchgate.netrsc.org The specific tautomer stabilized upon complexation will therefore dictate the potential hydrogen bonding patterns and the resulting supramolecular architecture.
Synthesis and Structural Elucidation of Metal Complexes with this compound
The synthesis of metal complexes with this compound and its analogues generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and diffraction techniques to elucidate their structure.
While extensive research on the specific ligand this compound is limited, the coordination chemistry of the closely related 2-(2'-pyridyl)imidazole (PyimH) and its derivatives with a range of transition metals is well-documented.
Iron (Fe): Iron(II) complexes with related bis(imidazolyl)pyridine ligands have been shown to exhibit spin-crossover (SCO) behavior, where the spin state of the central Fe(II) ion transitions between low-spin (¹A₁) and high-spin (⁵T₂) states in response to external stimuli like temperature. nih.gov For example, complexes of the type [FeL₂]²⁺ with 2,6-bis(1H-imidazol-2-yl)pyridine show high-temperature spin crossover. nih.gov This suggests that this compound could also form iron complexes with interesting magnetic properties.
Cobalt (Co) and Nickel (Ni): A water-soluble nickel(II) complex of PyimH, [Ni(PyimH)₂Cl₂], has been synthesized and structurally characterized. rsc.org The complex features a distorted octahedral geometry with the two PyimH ligands and two chloride ligands in a cis arrangement. rsc.org Cobalt(II) complexes with related ligands have also been prepared, often exhibiting five-coordinate or octahedral geometries. nih.gov
Copper (Cu): Copper(II) readily forms complexes with pyridyl-imidazole type ligands. Depending on the reaction conditions and the copper salt used, various coordination geometries can be achieved. For instance, a copper(II) complex with a related 1-(5-methyl-2-pyridyl)imidazolidine-2-thione ligand has been reported. nih.gov Research on other similar ligands shows the formation of mononuclear, binuclear, and polymeric copper complexes with distorted tetrahedral, square planar, square pyramidal, or trigonal bipyramidal geometries. researchgate.netnih.govresearchgate.netrsc.org
Zinc (Zn) and Cadmium (Cd): Zinc(II) and Cadmium(II), having a d¹⁰ electronic configuration, exhibit flexible coordination environments. nih.gov They have been shown to form coordination polymers with PyimH and a dicarboxylate co-ligand. For example, [Zn(PyimH)(oba)] (where H₂oba = 4,4′-oxydibenzoic acid) forms a 2D supramolecular sheet through hydrogen bonding and π-π stacking interactions. rsc.org
Ruthenium (Ru): Ruthenium complexes with pyridyl-imidazole ligands have been explored, often involving cyclometalation where the imidazole ring is deprotonated. nih.gov These complexes are of interest for their photophysical properties and potential applications in sensing and catalysis. nih.govacadiau.ca
Based on available scientific literature, there is a notable scarcity of research on the coordination of this compound with main group metals, lanthanides, or actinides. The research focus has predominantly been on transition metal complexes due to their interesting electronic, magnetic, and catalytic properties.
Geometrical and Electronic Structures of [this compound]Metal Complexes
The geometrical and electronic structures of metal complexes containing pyridyl-imidazole ligands are diverse and are key to their properties and applications.
Geometrical Structures: The coordination geometry around the metal center is highly dependent on the metal ion's nature, its oxidation state, and the stoichiometry of the ligands. Common geometries observed for transition metal complexes with the parent ligand PyimH and its derivatives include:
Octahedral: This is a common geometry for many hexacoordinate complexes, such as [M(L)₂X₂] (where M = Ni(II), Fe(II)) and [M(L)₂]²⁺. The geometry is often distorted from a perfect octahedron due to the steric constraints of the chelating ligands. rsc.orgnih.gov
Tetrahedral: Four-coordinate complexes, particularly with d¹⁰ ions like Cu(I) and Zn(II), can adopt a distorted tetrahedral geometry. researchgate.netrsc.org
Square Planar: This geometry is characteristic of certain d⁸ ions like Ni(II) and Pt(II), and also some Cu(II) complexes.
Trigonal Bipyramidal and Square Pyramidal: These five-coordinate geometries are frequently observed, especially in copper(II) complexes. researchgate.netnih.gov The specific geometry can be determined using the Addison parameter (τ₅), which distinguishes between trigonal bipyramidal (τ₅ ≈ 1) and square pyramidal (τ₅ ≈ 0) structures. tandfonline.com
The table below summarizes representative geometries found in complexes with ligands analogous to this compound.
| Metal Ion | Example Complex Formula | Coordination Geometry | Reference |
| Ni(II) | [Ni(PyimH)₂Cl₂] | Distorted Octahedral | rsc.org |
| Cu(I) | [Cu(PyimH)(PPh₃)₂]⁺ | Distorted Tetrahedral | researchgate.net |
| Cu(II) | [Cu(L)₂Br]⁺ | Distorted Trigonal Bipyramidal | researchgate.net |
| Fe(II) | [Fe(L')₂]²⁺ | Distorted Octahedral | nih.gov |
| Zn(II) | [Zn(PyimH)(oba)] | Tetrahedral | rsc.org |
| Note: PyimH = 2-(2'-pyridyl)imidazole; L = 3-(pyridin-2-yl)pyrazole; L' = 2,6-bis(1H-imidazol-2-yl)pyridine; oba = 4,4'-oxydibenzoate. |
Electronic Structures: The electronic properties of these complexes are largely determined by the d-orbital splitting of the central metal ion, which is a direct consequence of the coordination geometry and the ligand field strength.
For iron(II) complexes with related N-donor ligands, the energy separation between the t₂g and e_g orbitals is often comparable to the spin-pairing energy, leading to the observed spin-crossover (SCO) phenomenon. nih.gov The transition from a low-spin to a high-spin state induces significant changes in magnetic and optical properties, as well as in the metal-ligand bond lengths. nih.gov
For ruthenium(II) and other platinum-group metal complexes, the focus is often on their photophysical properties. The electronic structure allows for metal-to-ligand charge transfer (MLCT) transitions, which can lead to luminescence. acadiau.ca The energy of these transitions, and thus the color of the emitted light, can be tuned by modifying the ligand structure.
In copper(II) complexes, the single unpaired electron in the d⁹ configuration often gives rise to interesting magnetic properties, particularly in binuclear or polynuclear systems where magnetic coupling between metal centers can occur. rsc.org
Mononuclear Complexes
This compound typically functions as a bidentate ligand, coordinating to a single metal center through the nitrogen atoms of both the pyridine and imidazole rings. This chelation results in the formation of stable five-membered rings, a common feature in the coordination chemistry of analogous 2-(2'-pyridyl)imidazole (pyimH) ligands. researchgate.netresearchgate.net The syn orientation of the sp2 hybridized nitrogen atoms in both rings is conducive to this chelating behavior. researchgate.net
While extensive data on mononuclear complexes of this compound is not broadly available, studies on closely related ligands provide significant insights. For instance, the analogous ligand 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine is known to form octahedral complexes with Copper(II), such as [Cu(C₉H₈N₃)₂Cl₂]. It is also reported to chelate Iron(III) in aqueous media. This suggests that this compound likely forms similar mononuclear complexes with various transition metals. The general structure of such complexes would involve one or more ligands chelating the metal center, with the coordination sphere often completed by anionic ligands or solvent molecules.
Table 1: Examples of Mononuclear Complexes with Analogous Pyridine-Imidazole Ligands
| Metal Ion | Analogous Ligand | Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|---|
| Cu(II) | 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine | [Cu(C₉H₈N₃)₂Cl₂] | Octahedral | |
| Fe(III) | 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine | - | - | |
| Mn(II) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [MnCl₂(Py-indz)₂] | - | nih.govresearchgate.net |
| Ni(II) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [Ni(acac)₂(Py-indz)] | - | researchgate.net |
| Zn(II) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [Zn{S₂P(OEt)₂}₂(Py-indz)] | Pentacoordinate | researchgate.net |
| Cd(II) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [Cd{S₂P(OEt)₂}₂(Py-indz)] | Hexacoordinate | researchgate.net |
Polynuclear Complexes and Supramolecular Assemblies
The formation of polynuclear complexes and supramolecular assemblies involving this compound is facilitated by several structural features. While the ligand itself primarily acts as a chelating agent to a single metal, the presence of the imidazole N-H group allows for the formation of hydrogen bonds. These non-covalent interactions can link mononuclear complex units into larger, ordered structures.
Furthermore, the aromatic nature of both the pyridine and imidazole rings promotes π-π stacking interactions. researchgate.net These interactions, along with hydrogen bonding, are crucial in the self-assembly of discrete mononuclear complexes into one-, two-, or even three-dimensional supramolecular architectures. researchgate.netresearchgate.net For related pyridine-imidazole ligands, these interactions have been observed to lead to structures with linear, zig-zag, ladder-like, and helical geometries. researchgate.netresearchgate.net
In some instances, bridging co-ligands such as oxalate (B1200264), dicyanamide, or thiocyanate (B1210189) can connect metal centers that are chelated by this compound, leading to the formation of true polynuclear complexes or coordination polymers. researchgate.net For example, a two-dimensional framework has been observed in a heterometallic Cr(III)-Na(I) complex with the related 2-(2'-pyridyl)imidazole ligand, where oxalate ions bridge the metal centers. researchgate.net
Stereochemical Aspects and Chiral Complexes
The introduction of chirality into metal complexes is a significant area of research, and ligands based on the pyridine-imidazole scaffold are well-suited for this purpose. While specific studies on chiral complexes of this compound are limited, research on analogous structures provides a strong basis for understanding the potential stereochemical outcomes.
Chirality can be introduced in several ways. The ligand itself can be made chiral by incorporating stereocenters. For example, chiral imidazolidine-pyridine ligands have been synthesized through the condensation of chiral diamines with aldehydes. researchgate.net These chiral ligands can then direct the stereochemistry of the resulting metal complex. The use of a C₂-symmetric bis(imidazolidine)pyridine ligand with a Cu(OTf)₂ complex, for instance, creates a chiral environment around the metal center. researchgate.net
Even with an achiral ligand like this compound, the coordination to a metal center can result in a chiral complex. For instance, the formation of an octahedral complex of the type [M(L)₃] (where L is a bidentate ligand) can lead to the formation of Δ and Λ enantiomers. Similarly, cis-[M(L)₂(X)₂] complexes can also be chiral. The separation of these enantiomers would be a necessary step to obtain stereochemically pure complexes.
Table 2: Chiral Catalysis with Analogous Pyridine-Imidazoline Ligands
| Catalyst System | Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| (2R,5S)- or (2S,5R)-5-isopropyl-5-methyl-2-(pyridine-2-yl)imidazolidine-4-one-Cu(II) | Henry Reaction | 61-92% | researchgate.net |
| Tripodal imidazoline-pyridine-Cu(BF₄)₂ | Asymmetric benzoylation of meso-hydrobenzoin | up to 85% | researchgate.net |
| C₂-symmetric PyBidine-Cu(OTf)₂ | Reaction of imino esters and nitroalkenes | up to 99% | researchgate.net |
Ligand Field Effects and Coordination Environment Dynamics within Complexes
The coordination environment around the metal ion in these complexes is not always static. Dynamic processes can occur in solution. For example, in complexes with flexible coordination geometries, there can be equilibria between different coordination numbers and geometries. This has been observed in tin complexes with the related 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligand, which show dynamic behavior in solution. researchgate.net The methyl group on the imidazole ring of this compound can also introduce steric effects that may influence the coordination geometry and the stability of the resulting complexes.
Spectroscopic and Advanced Analytical Characterization of 2 5 Methyl 2 Imidazolyl Pyridine and Its Complexes
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Metal-Ligand Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within 2-(5-Methyl-2-imidazolyl)pyridine and probing the nature of metal-ligand bonds in its complexes.
In the FT-IR spectrum of the free ligand, characteristic bands corresponding to aromatic C-H stretching are observed around 3032 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine (B92270) and imidazole (B134444) rings typically appear in the 1483-1580 cm⁻¹ region. researchgate.net The C-N stretching vibration is found at approximately 1069 cm⁻¹, while in-plane and out-of-plane bending vibrations are observed in the 1023-913 cm⁻¹ and 836-690 cm⁻¹ ranges, respectively. researchgate.net
Upon coordination to a metal center, such as zinc(II), shifts in these vibrational frequencies provide evidence of metal-ligand bond formation. For instance, in zinc halide complexes, the geometry around the Zn(II) ion is often a distorted tetrahedron. researchgate.net The coordination of the pyridine ring to a metal is indicated by a characteristic band around 412 cm⁻¹ in the IR spectrum. mdpi.com In the far-IR and Raman spectra of such complexes, the symmetric and asymmetric metal-nitrogen stretching vibrations (ν(M-N)) can be identified, providing direct insight into the strength and nature of the coordination bond. For example, in a bis(pyridine)silver(I) complex, the symmetric and asymmetric Ag-N stretching bands were observed in the Raman spectrum at 166 and 231 cm⁻¹, respectively. mdpi.com
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Luminescence Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to investigate the electronic transitions and luminescent properties of this compound and its metal complexes.
The UV-Vis absorption spectrum of the free ligand and its derivatives typically exhibits intense absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic rings. unito.it For instance, substituted imidazo[1,5-a]pyridines, which share structural similarities, show two main absorption bands, one in the 300–320 nm range and another centered at 360–380 nm. unito.it
Upon complexation with metal ions, new absorption bands may appear in the visible region, which are often assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. rsc.orgresearchgate.net For example, platinum(II) complexes with similar N-heterocyclic pincer ligands exhibit ¹LC (ligand-centered) transitions in the UV region and ¹MLCT transitions in the visible region. rsc.org The energy of these transitions can be influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.
Many metal complexes of ligands containing pyridine and imidazole moieties are luminescent. The emission properties are highly dependent on the nature of the lowest energy excited state. For instance, platinum(II) complexes of 2,6-bis(N-methylbenzimidazol-2-yl)pyridine exhibit intense, vibronically-structured emission at 77 K, with the character of the emissive state (³LLCT or ³LC) depending on the ancillary ligands. rsc.org Similarly, various imidazo[1,5-a]pyridine (B1214698) derivatives show blue to green-yellow emission, with quantum yields that can be tuned by chemical modification. unito.ittum.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its complexes in solution.
¹H, ¹³C NMR of Free Ligand and Diamagnetic Complexes
For the free ligand, ¹H NMR spectroscopy allows for the assignment of all proton signals. In a study of a similar compound, 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-yl)-6-methylpyridine, the aromatic protons of the pyridine and imidazole rings resonate in the downfield region of the spectrum. researchgate.net The methyl group protons would appear as a singlet in the upfield region. Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
Upon formation of diamagnetic metal complexes (e.g., with Zn²⁺, Co³⁺), significant changes in the chemical shifts of the ligand's protons and carbons are observed. researchgate.net These changes are indicative of the coordination of the ligand to the metal ion. The magnitude of the shift depends on the proximity of the nucleus to the coordination site. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are often employed for unambiguous assignment of all signals in these complex systems. mdpi.com
| Technique | Compound Type | Key Observations | Reference |
| ¹H NMR | Free Ligand | Aromatic protons in downfield region, methyl singlet upfield. | researchgate.net |
| ¹³C NMR | Free Ligand | Provides carbon skeleton information. | researchgate.net |
| ¹H, ¹³C NMR | Diamagnetic Complexes | Significant chemical shift changes upon coordination. | researchgate.net |
| 2D NMR | Diamagnetic Complexes | Unambiguous signal assignment. | mdpi.com |
Paramagnetic NMR Studies of Transition Metal Complexes
When this compound coordinates to a paramagnetic metal ion (e.g., Fe³⁺, Cu²⁺), the resulting NMR spectra are dramatically different from those of diamagnetic species. The unpaired electrons of the metal cause large shifts (hyperfine shifts) and significant broadening of the NMR signals. acs.org
The analysis of these paramagnetic NMR spectra provides unique insights into the electronic structure and metal-ligand bonding. The sign and magnitude of the hyperfine shifts are related to the distribution of spin density from the metal to the ligand. acs.org This information can be used to understand the nature of the metal-ligand covalent interaction. For example, through-bond hyperfine interactions can be interpreted in terms of π-conjugation and σ-hyperconjugation delocalization pathways. acs.org Computational methods are often used in conjunction with experimental data to interpret the complex paramagnetic NMR spectra and to model the electronic structure of these open-shell systems. acs.org
Mass Spectrometry (ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of this compound and its metal complexes. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used soft ionization techniques that allow for the analysis of intact molecules and complexes.
For the free ligand and its organic derivatives, mass spectrometry provides the molecular ion peak, confirming the molecular formula. researchgate.netresearchgate.net Fragmentation patterns observed in the mass spectrum can also provide structural information.
In the case of metal complexes, ESI-MS is particularly useful for characterizing charged species in solution. It can confirm the formation of the complex and provide information about its stoichiometry. For example, in a study of platinum(II) complexes, ESI-MS was used to identify the [Pt(mbzimpy)X]⁺ cation. rsc.org The isotopic distribution pattern of the metal can also be observed, which aids in the confirmation of the complex's identity. For more complex or neutral species, MALDI-TOF can be an effective analytical tool.
| Technique | Analyte | Information Obtained | Reference |
| ESI-MS | Free Ligand/Derivatives | Molecular weight, molecular formula confirmation. | researchgate.netresearchgate.net |
| ESI-MS | Metal Complexes | Confirmation of complex formation, stoichiometry, charge state. | rsc.org |
| MALDI-TOF | Metal Complexes | Analysis of complex or neutral species. |
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
For the free ligand, X-ray diffraction would reveal the planarity of the pyridine and imidazole rings and the dihedral angle between them. In metal complexes, this technique elucidates the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral), the coordination mode of the ligand (e.g., bidentate), and the bond distances between the metal and the coordinating nitrogen atoms. researchgate.netrsc.org For instance, X-ray diffraction studies on palladium(II) and platinum(II) complexes with similar 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have confirmed their N,N-bidentate coordination mode. rsc.org
Furthermore, X-ray diffraction analysis provides insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the properties of the material. researchgate.netigminresearch.com
Single-Crystal X-ray Diffraction of Free Ligand
As of the latest literature surveys, a single-crystal X-ray diffraction structure for the free ligand this compound has not been reported in publicly accessible crystallographic databases.
However, the crystal structure of the closely related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, has been determined and provides valuable insight into the structural characteristics of the imidazo[1,2-a]pyridine (B132010) core. nih.govresearchgate.net In this molecule, the fused five- and six-membered rings are nearly coplanar. nih.govresearchgate.net The crystal packing is stabilized by hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net
For comparative purposes, the crystallographic data for 2-(2'-pyridyl)imidazole (py-imH), a similar ligand lacking the methyl group, has been reported. researchgate.net The analysis revealed a triclinic crystal system with the space group P1. researchgate.net The unit cell parameters were determined to be a = 13.452(5) Å, b = 14.016(5) Å, c = 17.086(6) Å, α = 73.38(2)°, β = 71.56(2)°, and γ = 75.12(2)°. researchgate.net
Single-Crystal X-ray Diffraction of Metal Complexes
For instance, platinum and palladium complexes of 5-methyl-5-(2-pyridyl)-2,4-imidazolidenedione have been synthesized and structurally characterized. researchgate.net The reaction with K2[PdCl4] yielded a square-planar palladium(II) complex, Pd(N,N-L)2. researchgate.net
Furthermore, copper(II) complexes with related ligands have been investigated. A new copper(II) coordination compound, [Cu2(LEt)2(OAc)2(dmf)2], where HLEt is 3-(2-pyridyl)-5-ethyl-1,2,4-triazole, was synthesized and its structure determined by X-ray diffraction. researchgate.net The complex features a dinuclear structure where each copper(II) atom is in a distorted trigonal-bipyramidal environment. researchgate.net Similarly, copper(II) complexes with amino acid Schiff base ligands derived from azobenzene-salicylaldehyde and l-leucine, with an additional imidazole molecule, have been structurally characterized. rsc.org
Cobalt(II) complexes with pyridine-based ligands also provide insight into the potential structures formed with this compound. The crystal structure of a cobalt(II) complex with the enantiopure bidentate ligand (−)-5,6-pinenebipyridine has been determined, revealing distorted trigonal bipyramidal geometries around the cobalt centers. nih.gov
Computational and Theoretical Investigations of 2 5 Methyl 2 Imidazolyl Pyridine and Its Metal Complexes
Density Functional Theory (DFT) Studies on Ligand Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For ligands similar to 2-(5-Methyl-2-imidazolyl)pyridine, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental in determining optimized molecular geometries. researchgate.net These studies reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the ligand's shape and steric profile.
The electronic structure of related pyridine-imidazole compounds has been extensively studied, with analyses of the distribution of electron density and the nature of intramolecular interactions. researchgate.net The presence of both a pyridine (B92270) and an imidazole (B134444) ring leads to a complex electronic landscape with distinct regions of electron donation and acceptance. The methyl group on the imidazole ring can also influence the electronic properties through inductive effects.
| Parameter | Calculated Value | Reference Compound |
| C-N Bond Length (Pyridine) | ~1.34 Å | 2-amino-5-methyl pyridine |
| C-N Bond Length (Imidazole) | ~1.38 Å | Imidazole derivatives |
| Dihedral Angle (Py-Im) | Varies with substitution | Substituted bi-heterocycles |
Table 1: Representative DFT-calculated geometric parameters for moieties related to this compound. Actual values for the target compound would require specific calculations.
Molecular Orbital Analysis of Metal-Ligand Bonding Interactions
The interaction between this compound and metal ions is a key area of interest, and molecular orbital (MO) analysis provides deep insights into the nature of the metal-ligand bond. For related systems, studies have shown that the pyridine nitrogen and one of the imidazole nitrogens typically act as the primary coordination sites, forming a chelate ring with the metal center. nih.gov
Natural Bond Orbital (NBO) analysis, a common tool in conjunction with DFT, helps to quantify the charge transfer and orbital interactions between the ligand and the metal. These analyses often reveal significant donation from the nitrogen lone pairs to the metal d-orbitals, as well as back-donation from the metal to the π* orbitals of the heterocyclic rings. The strength and nature of these interactions dictate the stability and electronic properties of the resulting metal complex. nih.gov
| Interaction | Energy (kcal/mol) | Type |
| N(py) -> M | Varies with metal | σ-donation |
| N(im) -> M | Varies with metal | σ-donation |
| M -> π(py) | Varies with metal | π-back-donation |
| M -> π(im) | Varies with metal | π-back-donation |
Table 2: Typical metal-ligand orbital interactions observed in complexes of similar pyridine-imidazole ligands. The energies are highly dependent on the specific metal ion and its oxidation state.
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)
Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For compounds structurally related to this compound, time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to the absorption bands in UV-Vis spectra. mdpi.com These calculations can help assign the nature of the observed transitions, such as π-π* or n-π* transitions within the ligand, or metal-to-ligand charge transfer (MLCT) bands in metal complexes.
Similarly, the gauge-independent atomic orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. mdpi.com These predicted spectra can be compared with experimental results to confirm the structure of the compound and its complexes. Discrepancies between calculated and experimental shifts can sometimes point to specific structural features or dynamic processes in solution. nih.gov
| Nucleus | Predicted Chemical Shift (ppm) | Method |
| ¹H (Pyridine) | 7.0 - 8.5 | GIAO |
| ¹H (Imidazole) | 6.5 - 7.5 | GIAO |
| ¹H (Methyl) | 2.0 - 2.5 | GIAO |
| ¹³C (Pyridine) | 120 - 150 | GIAO |
| ¹³C (Imidazole) | 115 - 140 | GIAO |
Table 3: General ranges for predicted NMR chemical shifts for pyridine and imidazole-containing compounds based on computational studies of related molecules. researchgate.netmdpi.com
Computational Modeling of Reaction Pathways in Complex Formation
Understanding the mechanism and kinetics of how this compound forms complexes with metal ions is crucial for controlling the synthesis of desired products. Computational modeling can be used to map out the reaction pathways, identify transition states, and calculate activation energies. For the synthesis of related pyridine derivatives, kinetic models have been developed based on experimental data, which can then be supported and further detailed by computational studies. rsc.org
These computational models can explore various possible coordination steps, including solvent exchange at the metal center, initial monodentate coordination of the ligand, and subsequent ring-closure to form the chelate. By calculating the free energy profile of the reaction, it is possible to determine the most likely reaction mechanism and to understand the factors that influence the reaction rate.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
| Solvent Exchange | Varies with metal and solvent | Initial step in complexation |
| Monodentate Coordination | Varies | Formation of the first M-N bond |
| Chelate Ring Closure | Varies | Formation of the second M-N bond |
Table 4: A conceptual representation of the steps and associated energy barriers in the formation of a metal complex with a bidentate ligand. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations for Solution Behavior and Dynamics
While DFT and other quantum mechanical methods are excellent for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in solution over time. nih.gov For compounds like this compound and its metal complexes, MD simulations can provide insights into their solvation, conformational flexibility, and interactions with surrounding solvent molecules and ions. nih.gov
MD simulations can reveal how the ligand and its complexes orient themselves in different solvents, the stability of the coordination sphere around the metal ion, and the dynamics of any hydrogen bonding interactions. plos.org This information is particularly valuable for understanding the behavior of these compounds in biological systems or in solution-based applications. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses in MD simulations that provide information on the stability and flexibility of the molecule and its complexes over the simulation time. nih.gov
| Property | Information Gained |
| Radial Distribution Function | Solvation shell structure |
| Root-Mean-Square Deviation (RMSD) | Conformational stability over time |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the molecule |
| Hydrogen Bond Analysis | Dynamics of hydrogen bonding interactions |
Table 5: Key analyses from molecular dynamics simulations and the insights they provide into the solution behavior of molecules.
Advanced Applications of 2 5 Methyl 2 Imidazolyl Pyridine Metal Complexes in Academic Research
Homogeneous and Heterogeneous Catalysis
The unique structural and electronic properties of metal complexes incorporating the 2-(5-Methyl-2-imidazolyl)pyridine ligand have rendered them effective catalysts in a range of chemical transformations. These complexes have demonstrated utility in both homogeneous and heterogeneous catalytic systems, facilitating oxidation, reduction, cross-coupling, and polymerization reactions.
Oxidation and Reduction Catalysis
While direct catalytic oxidation studies featuring this compound complexes are not extensively documented, related structures highlight the potential of this ligand class. For instance, manganese porphyrin complexes incorporating a 2-arylimidazole linker have been immobilized on titanium dioxide and utilized for the selective oxidation of sulfides to sulfoxides. mdpi.com These hybrid materials have shown excellent catalytic activity and reusability. mdpi.com Furthermore, imidazole-functionalized polyoxometalates have been synthesized and employed as heterogeneous catalysts for the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran, a key transformation in biomass valorization. researchgate.netacs.org
In the realm of reduction catalysis, research has explored the use of rhenium(I) pyridyl imidazole (B134444) complexes for the photocatalytic reduction of carbon dioxide (CO₂). rsc.orguky.edu A series of these complexes have been synthesized and studied, demonstrating their ability to convert CO₂ into formic acid. rsc.orguky.eduuky.edu Notably, a complex with an acceptor-π pendant outperformed others in the series, achieving a high turnover number for formic acid production. rsc.orguky.edu These imidazole-pyridine complexes can also act as catalysts for CO₂ reduction without an additional photosensitizer, although with lower turnover numbers under such conditions. rsc.orguky.eduuky.edu
Cross-Coupling Reactions
Palladium complexes of this compound and its derivatives have emerged as particularly effective catalysts for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction to form carbon-carbon bonds, has been a significant area of application.
Research has shown that the imidazole ring of 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine can participate in Suzuki-Miyaura couplings with palladium catalysts. These reactions enable the arylation and alkynylation at the C2 position of the imidazole ring, facilitating the late-stage diversification of molecules for applications such as drug discovery. The use of palladium catalysts with pyridine-containing ligands is well-established for achieving high yields in the coupling of various aryl halides and boronic acids. organic-chemistry.orgmdpi.commdpi.com For instance, palladium(II) complexes with 2-pyridinealdoxime as a ligand have been developed as precatalysts for Suzuki-Miyaura reactions. nih.gov
| Catalyst System | Reaction Type | Conditions | Yield (%) |
| Pd(PPh₃)₄ | Arylation | K₂CO₃, DMF/H₂O, 80°C | 65-78 |
| PdCl₂(dppf) | Alkynylation | CuI, Et₃N, THF, 60°C | 55-62 |
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions involving a 2-(imidazolyl)pyridine derivative. Data sourced from research on 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine.
Polymerization Catalysis
The application of this compound metal complexes in polymerization catalysis is an emerging area of interest. While specific studies on this exact ligand are limited, research on structurally similar ligands provides strong evidence of their potential. For example, (imido)vanadium(V) dichloride complexes containing 2-(2′-benzimidazolyl)-6-methylpyridine ligands have shown remarkable activity for ethylene (B1197577) polymerization. acs.org When activated with methylaluminoxane (B55162) (MAO), these complexes produce a mixture of oligomers and polymers. acs.org In the presence of Me₂AlCl, they exhibit high catalytic activities for ethylene polymerization, leading to ultrahigh-molecular-weight copolymers. acs.org
Similarly, nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridine (B1214698) N-heterocyclic carbene ligands have been developed as catalyst precursors for the synthesis of acrylates from ethylene and carbon dioxide. mdpi.com The use of bidentate NHC ligands like these can lead to more stable complexes due to the chelate effect, expanding their catalytic applications. mdpi.com Furthermore, copper-based atom transfer radical polymerization (ATRP) has utilized 2,6-bis-benzimidazolylpyridines as effective catalysts. dntb.gov.ua
Chemical Sensing and Recognition
The ability of this compound to form stable and often colored or fluorescent complexes with various metal ions has made it a promising scaffold for the development of chemical sensors. These sensors are designed to detect the presence of specific ions, even at low concentrations, through observable changes in their physical properties, such as color or fluorescence.
Development of Chemosensors for Metal Ions
The coordination chemistry of this compound with metal ions such as copper(II) and iron(III) has been established, with the formation of stable octahedral complexes. While these particular complexes have been primarily investigated for their biological activity, the principles of their formation are directly applicable to the design of chemosensors.
Research on related pyridine-benzimidazole ligands has demonstrated their utility in selective metal ion sensing. For instance, pyridine-coupled mono- and bis-benzimidazoles have been shown to form gels that are responsive to Ag⁺ and Cu²⁺ ions. mdpi.com The gel-to-sol transition upon interaction with these specific metal ions provides a visual method of detection. mdpi.com The selectivity of these sensors can be tuned by modifying the structure of the ligand, highlighting the importance of the pyridyl and imidazole moieties in achieving selective recognition. mdpi.com
Anion Sensing and Recognition Studies
While direct studies on anion sensing using metal complexes of this compound are not widely reported, the broader class of ruthenium(II) polypyridyl-imidazole complexes has shown significant promise in this area. These complexes can act as colorimetric and luminescent sensors for various anions, including fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻).
The sensing mechanism often involves hydrogen bonding between the N-H protons of the imidazole ring and the anion. Upon coordination to a metal center like ruthenium(II), the imidazole N-H protons become more acidic and thus more available for hydrogen bonding, enhancing the binding affinity for anions. In the presence of strongly basic anions like fluoride and acetate, deprotonation of the imidazole N-H can occur, leading to a distinct color change that is visible to the naked eye. For less basic anions like dihydrogen phosphate, the interaction is typically through hydrogen bonding, which can cause a "turn-on" luminescence response.
| Anion | Sensing Mechanism | Observable Change |
| F⁻, AcO⁻ | Deprotonation of imidazole N-H | Color change (e.g., orange-yellow to red) / "Turn-off" luminescence |
| H₂PO₄⁻, HSO₄⁻ | Hydrogen bonding | "Turn-on" luminescence |
Table 2: General Anion Sensing Mechanisms for Ruthenium(II) Polypyridyl-Imidazole Complexes.
pH-Responsive Sensing Applications
The unique structural characteristics of this compound, featuring both a pyridine (B92270) and an imidazole ring, make its metal complexes promising candidates for the development of pH-responsive sensors. The nitrogen atoms in these heterocyclic rings can participate in protonation and deprotonation equilibria, which can be finely tuned by coordination to a metal center. This change in protonation state can, in turn, influence the electronic properties and, consequently, the spectroscopic and electrochemical behavior of the metal complex, forming the basis for pH sensing.
Research into related imidazole-based fluorescent compounds has shown that the protonation state of the imidazole ring significantly impacts their fluorescence properties. For instance, studies on synthetic fluorescent imidazoles have demonstrated that the protonated form can exhibit enhanced fluorescence compared to the neutral or deprotonated forms. nih.gov This phenomenon is often attributed to the modulation of photoinduced electron transfer (PET) processes. In the neutral form, a lone pair of electrons on an imidazole nitrogen can quench the fluorescence through PET. Upon protonation, this lone pair is engaged in bonding, thus inhibiting the PET process and leading to an increase in fluorescence intensity. Titration experiments with such compounds have revealed a correlation between pH and fluorescence, with a noticeable decrease in fluorescence as the pH increases. nih.gov
While specific studies on the pH-responsive sensing applications of metal complexes derived from this compound are not extensively documented, the principles observed in similar systems are highly relevant. The coordination of a metal ion to the this compound ligand would be expected to influence the pKa values of the imidazole and pyridine nitrogens. This modulation can be exploited to design sensors that operate in specific pH ranges. The changes in the absorption and emission spectra of these metal complexes upon pH variation could be utilized for colorimetric or fluorometric pH sensing. For example, a change in the coordination environment of the metal ion due to protonation or deprotonation of the ligand could lead to a distinct color change or a "turn-on" or "turn-off" of luminescence, providing a clear signal for the pH change.
Materials Science and Supramolecular Chemistry
The bifunctional nature of this compound, possessing two distinct nitrogen donor sites, makes it a versatile building block in materials science and supramolecular chemistry. Its ability to bridge metal centers allows for the construction of a wide array of multidimensional architectures with potentially interesting properties.
Self-Assembly Processes and Coordination Polymers
Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands. The structure and dimensionality of these polymers are dictated by the coordination geometry of the metal ion and the connectivity of the organic linker. The this compound ligand is well-suited for the construction of CPs due to its ability to act as a bridging ligand between metal centers.
The synthesis of CPs often involves the reaction of a metal salt with the ligand in a suitable solvent system, sometimes under solvothermal conditions. The resulting structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. For instance, studies on related imidazole derivatives have shown the formation of both 1D and 2D coordination polymers with Fe(II) ions. mdpi.com In these structures, the dimensionality is influenced by the stoichiometry and the nature of the imidazole-based ligand. Similarly, the use of a ditopic imidazo[1,5-a]pyridine ligand with Zn(II) has led to the formation of 1D coordination polymers. nih.gov
While specific crystal structures of coordination polymers based on this compound are not widely reported, the general principles of self-assembly suggest that this ligand could form various topologies. For example, it could link metal centers to form simple 1D zig-zag or helical chains. These chains could then be further organized into higher-dimensional structures through weaker interactions like hydrogen bonding or π-π stacking. The methyl group on the imidazole ring could also play a role in directing the self-assembly process through steric effects, potentially leading to the formation of unique and complex supramolecular architectures.
Table 1: Examples of Coordination Polymers with Related Imidazole-Pyridine Ligands
| Metal Ion | Ligand | Dimensionality | Structural Features | Reference |
| Fe(II) | Imidazole Derivatives | 1D and 2D | Cyano-bridged layers and 1D chains | mdpi.com |
| Zn(II) | Ditopic Imidazo[1,5-a]pyridine | 1D | Tetrahedral coordination of Zn(II) | nih.gov |
| Cd(II) | 3-(1H-imidazol-4-yl)benzoic acid | 2D | (4, 4) topological network | mdpi.com |
| Co(II) | 3-(1H-imidazol-4-yl)benzoic acid | 2D | 6³-hcb topology net | mdpi.com |
Metal-Organic Framework (MOF) Analogs
Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. They are constructed from metal ions or clusters connected by organic linkers. The this compound ligand, with its rigid structure and divergent coordination sites, has the potential to act as a linker in the formation of MOF analogs.
The design and synthesis of MOFs often rely on the use of multitopic organic linkers to create extended, porous networks. While the direct use of this compound in the synthesis of porous MOFs is not yet a major focus of reported research, studies on related systems demonstrate the feasibility of this approach. For example, MOFs have been successfully constructed using other pyridine- and imidazole-based linkers, such as 2,5-thiophenedicarboxylate with pyridine- or imidazole-based spacers. rsc.org These studies show that the combination of different ligands can lead to a variety of network topologies and properties.
The incorporation of this compound as a co-ligand or a primary linker in MOF synthesis could lead to materials with interesting properties. The imidazole and pyridine moieties could be involved in the framework construction, while also offering sites for post-synthetic modification or interaction with guest molecules. The methyl group could influence the pore size and shape of the resulting framework. The development of MOFs based on this ligand could open up possibilities for applications in gas storage, separation, and catalysis. For instance, a novel Ni-based MOF utilizing a 2,6-bis(pyridin-4-yl)-1,7-dihydrobenzo[1,2-d:4,5-d']diimidazole linker has been shown to exhibit effective near-infrared photothermal conversion. mdpi.com This highlights the potential of incorporating functional imidazole-pyridine type ligands into MOF structures.
Luminescent Materials Development
Transition metal complexes, particularly those of d⁶ and d⁸ metals like Ru(II), Ir(III), and Pt(II), are known to exhibit strong luminescence. researchgate.netanalis.com.mymdpi.comrsc.orguoa.gr For instance, iridium(III) complexes with phenylpyridine and related ligands are known to be efficient phosphorescent emitters. researchgate.netanalis.com.my The emission color and quantum yield of these complexes are highly dependent on the nature of the ligands. The introduction of different substituents on the pyridine or imidazole rings can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength.
While specific photophysical data for metal complexes of this compound are not extensively detailed in the literature, the general principles derived from related systems are applicable. It is expected that complexes of this ligand with heavy metal ions like iridium or ruthenium would exhibit phosphorescence. The methyl group on the imidazole ring may have a subtle electronic effect on the ligand field strength and the energy of the MLCT states. Research on Ru(II) complexes with π-expansive imidazophenanthroline ligands has shown that the nature of the substituent on the imidazole ring can influence the phototoxic properties of the complexes, which is related to their photophysical behavior. nih.gov The development of luminescent materials based on this compound could lead to new phosphorescent probes and emitters with tailored properties.
Table 2: Photophysical Properties of Related Iridium(III) and Ruthenium(II) Complexes
| Complex Type | Ligands | Emission Color | Key Feature | Reference |
| Iridium(III) | Phenylpyridine and picolinate (B1231196) derivatives | Greenish-blue | High emission quantum yields | researchgate.net |
| Iridium(III) | 2-(2,4-difluorophenyl)pyridine and formimidamide | Blue-green | Admixture of ³LC and ³MLCT excited states | analis.com.my |
| Iridium(III) | Terpyridine and bis(thiazol-yl)pyridine derivatives | Varies | Tunable HOMO/LUMO energies | mdpi.com |
| Ruthenium(II) | Imidazophenanthroline with π-expansive groups | - | High phototoxicity, potential for ³IL state | nih.govresearchgate.net |
Derivatives and Structure Property Relationships of 2 5 Methyl 2 Imidazolyl Pyridine Analogs
Synthesis of Substituted 2-(5-Methyl-2-imidazolyl)pyridine Derivatives
The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A common approach involves the condensation reaction between a substituted 2-aminopyridine (B139424) and an appropriate α-haloketone or equivalent carbonyl compound. organic-chemistry.org For instance, the synthesis of the parent compound, 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine, can be accomplished by reacting 5-methyl-2-aminopyridine with a suitable precursor to form the imidazole (B134444) ring.
The introduction of substituents onto the pyridine (B92270) or imidazole rings is a key strategy for modifying the ligand's properties. For example, to synthesize a derivative like 5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine , one could start with a fluorinated pyridine precursor, such as 2-amino-5-fluoropyridine. The synthesis of related fluoro-pyridyl compounds has been documented, often involving nucleophilic substitution reactions on a di-halogenated pyridine ring or by utilizing fluorinated building blocks from the start. nih.gov
General synthetic strategies for related imidazole-pyridine hybrids often employ multi-component reactions. One-pot syntheses involving the reaction of a pyridine carboxaldehyde, an amine, and a diketone in the presence of a catalyst like iodine have been reported to produce highly substituted imidazole-pyridine scaffolds in good yields. cnr.itnih.govacs.org These methods offer a versatile platform for creating a library of derivatives with various substituents. cnr.itnih.govacs.org
Table 1: Synthetic Strategies for Imidazole-Pyridine Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Condensation | 2-Aminopyridines, α-Haloketones | Heat, Solvent (e.g., ethanol) | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Multi-component | Pyridine-3-carboxaldehyde, Benzil, Ammonium Acetate (B1210297) | Iodine, Ethanol, Heat | 1,2,4,5-Tetrasubstituted Imidazoles | cnr.it |
| Alkylation | (4,5-ditolyl-1H-imidazol-2-yl)pyridine, Alkyl Halides | K₂CO₃, Acetonitrile | N-Alkylated Imidazole-Pyridine | nih.gov |
| Metal-free Cascade | 2-Aminopyridine, Nitroolefins | Ferric Chloride | 3-Unsubstituted Imidazopyridines | nih.gov |
Impact of Substituent Effects on Ligand Properties and Coordination Affinity
Substituents on the this compound core have a profound impact on the ligand's electronic properties (basicity, π-acceptor/donor ability) and steric profile. These changes, in turn, dictate the ligand's coordination affinity for different metal ions.
Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density on the nitrogen atoms of the pyridine and imidazole rings. This enhanced basicity generally leads to stronger σ-donation to a metal center, resulting in more stable metal complexes. nih.gov Conversely, electron-withdrawing groups (EWGs), like fluoro (-F) or nitro (-NO₂), decrease the electron density and basicity of the ligand. nih.gov
The position of the substituent is also critical. For instance, a bulky substituent near the coordinating nitrogen atoms can create steric hindrance, influencing the geometry of the resulting metal complex and potentially preventing the coordination of larger metal ions or multiple ligands. mdpi.com In some cases, steric hindrance is intentionally designed to create a specific coordination environment around the metal, which can be crucial for catalytic applications. mdpi.comacs.org
Comparative Analysis of Coordination Behavior and Complex Stability Among Derivatives
The stability and structure of metal complexes formed with this compound analogs are directly correlated with the nature of the substituents on the ligand.
A comparative analysis of different derivatives reveals clear trends. For example, a ligand with a strong electron-donating group will typically form a more stable complex with a given metal ion compared to a ligand with an electron-withdrawing group, assuming steric factors are similar. This can be quantified by measuring the formation constants (K) of the complexes. For pyridine ligands coordinating to ferric porphyrin, a linear relationship exists between the logarithm of the formation constant (log K) and the ligand's basicity (pKa). nih.gov
X-ray crystallography provides definitive structural information. Studies on related bis(benzimidazolyl)pyridine ligands show they can act as tridentate chelators, with deprotonation of an imidazolyl N-H group leading to a monoanionic ligand that forms stable complexes with metals like rhenium. researchgate.net The geometry of these complexes, such as the distorted trigonal bipyramidal structure observed in some vanadium complexes, is influenced by the ligand's bite angle and steric bulk. acs.org The coordination can also involve weaker interactions, known as semi-coordination, where an atom is at a longer distance from the metal center, as seen in some copper(II) complexes with nitroimidazole derivatives. nih.gov
Table 2: Influence of Substituents on Coordination Properties
| Substituent Type | Electronic Effect | Impact on Ligand | Effect on Complex Stability |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | More basic, stronger σ-donor | Generally increases stability with metal ions seeking σ-donation. nih.gov |
| Electron-Withdrawing (e.g., -F, -NO₂) | Decreases electron density | Less basic, better π-acceptor | Can increase stability with electron-rich metals via π-backbonding. nih.gov |
Influence of Structural Modifications on Catalytic Activity or Sensing Performance
The tailored electronic and steric properties of substituted this compound ligands are instrumental in controlling the catalytic activity and sensing capabilities of their metal complexes.
In catalysis, the ligand structure directly influences the reactivity of the metal's active site. For instance, in ethylene (B1197577) polymerization catalyzed by (imido)vanadium complexes, the nature of the substituent on the imido ligand affects the composition of the products, leading to either oligomers or polymers. acs.org Similarly, the catalytic activity of nickel(II) complexes in the transfer hydrogenation of ketones is influenced by the structure of the imino-pyridine ligand and the nature of the ketone substrate. researchgate.net Ruthenium complexes bearing 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands have demonstrated high activity in this reaction, with performance linked to the ligand framework. acs.org The introduction of bulky groups can enhance catalytic performance by creating a protective pocket around the active site, preventing catalyst deactivation. mdpi.com
For sensing applications, the ligand can be designed to bind selectively to a target analyte or to produce a measurable signal upon binding. A fluorinated derivative, 6-[1-(2-[¹⁸F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline, was synthesized for use as a PET imaging ligand to detect metabotropic glutamate (B1630785) receptor type 1 (mGluR1). nih.gov The specific binding and brain uptake of this radiolabeled tracer demonstrate how structural modifications can be used to create highly specific molecular probes for in vivo imaging. nih.gov
Strategies for Rational Design of Novel Imidazole-Pyridine Hybrid Ligands
The rational design of new imidazole-pyridine ligands involves a multi-faceted approach that combines synthetic chemistry with computational modeling and a deep understanding of structure-property relationships. The goal is to create molecules with optimized properties for specific applications, such as anti-cancer agents or catalysts. cnr.itnih.govrsc.org
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with systematic variations in substituents allows for the identification of key structural features that govern activity. For example, SAR studies on imidazole-pyridine hybrids have revealed how different substitutions on the imidazole nitrogen affect their antitumor activity against various cancer cell lines. cnr.itresearchgate.net
Computational Modeling: Techniques like molecular docking are used to predict how a ligand will bind to a biological target, such as an enzyme's active site. cnr.itacs.org This allows for the in silico screening of potential ligands before committing to their synthesis, saving time and resources. For example, docking studies have been used to identify potential binding modes and affinities of imidazole-pyridine hybrids to target proteins. nih.govacs.org
Tuning Electronic and Steric Properties: As discussed previously, the deliberate introduction of EDGs, EWGs, and bulky groups is a fundamental strategy. For example, designing ligands for blue-emitting OLEDs involves adding bulky substituents to prevent the formation of aggregates that would lead to undesirable red-shifted emission. mdpi.com
Bioisosteric Replacement: Replacing parts of a known active molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to new compounds with improved potency, selectivity, or pharmacokinetic properties.
Scaffold Hopping: Developing novel core structures that maintain the essential pharmacophoric features of a known ligand can lead to new intellectual property and compounds with different property profiles.
By integrating these strategies, researchers can move beyond trial-and-error synthesis and rationally design novel imidazole-pyridine hybrid ligands with enhanced performance for a wide range of applications in medicine, catalysis, and materials science. rsc.orgacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-Methyl-2-imidazolyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted imidazoles and pyridine derivatives. Key steps include:
- Use of palladium-catalyzed cross-coupling for introducing methyl groups at the imidazole ring .
- Anhydrous conditions (e.g., THF or DMF as solvents) to prevent hydrolysis of intermediates .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization. Yield optimization requires precise control of temperature (70–90°C) and stoichiometric ratios (1:1.2 for pyridine:imidazole precursors) .
Q. How can researchers characterize the electronic properties of this compound for coordination chemistry applications?
- Methodological Answer :
- Spectroscopic Analysis : UV-Vis spectroscopy (λmax ~260–280 nm for π→π* transitions) and fluorescence emission (quenched upon metal binding) .
- Electrochemical Studies : Cyclic voltammetry in acetonitrile reveals redox activity at E₁/2 ≈ −0.5 V vs. Ag/AgCl, indicative of ligand-to-metal charge transfer in complexes .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electron density distribution, highlighting nucleophilic sites at imidazole N3 and pyridine N1 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance) and flame-retardant lab coats .
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste, adhering to EU Regulation 2016/425 .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the imidazole ring modulate the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with substituents like Cl, CF₃, or aryl groups at the imidazole 5-position. For example:
- Chlorine at C5 enhances cytotoxicity (IC₅₀ = 8.2 µM in HeLa cells) by increasing lipophilicity and membrane permeability .
- Trifluoromethyl groups reduce metabolic stability due to CYP450 interactions .
- Experimental Design : Use MTT assays for cytotoxicity screening and molecular docking (AutoDock Vina) to predict binding affinities for kinase targets .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- Data Reconciliation : Cross-validate ¹H-NMR (δ 8.2–8.5 ppm for pyridine protons; δ 7.1–7.3 ppm for imidazole protons) with HSQC and HMBC to confirm connectivity .
- Solvent Effects : Note discrepancies arising from DMSO-d₆ vs. CDCl₃ (e.g., upfield shifts in aromatic protons in polar solvents) .
- Collaborative Verification : Share raw data via platforms like Zenodo for peer validation .
Q. How can researchers design metal-ligand complexes using this compound for catalytic or therapeutic applications?
- Methodological Answer :
- Coordination Chemistry : React with transition metals (e.g., Ru(II), Pt(II)) in ethanol/water (1:1) under inert atmosphere. Characterize via X-ray crystallography (e.g., Ru complex with octahedral geometry, d-d transitions at 450 nm) .
- Catalytic Activity Testing : Use Suzuki-Miyaura coupling reactions (yield >85% with Pd complexes) .
- Therapeutic Potential : Evaluate ROS generation in cancer cells using DCFH-DA assays (e.g., 2.5-fold increase with Cu(II) complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
